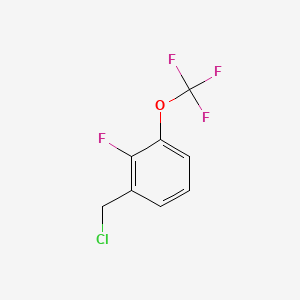
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H6ClF3O . It is a derivative of benzene, which is an aryl trifluoromethyl ether .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the preparation of (Trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the reaction of Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 68-70/15mm . The compound has a molecular weight of 210.58 .科学的研究の応用
Supramolecular Chemistry and Nanotechnology
The versatile nature of benzene derivatives, including those with complex fluorine substitutions such as 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, has shown significant promise in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), a related category, exemplify the potential of such compounds in nanotechnology and polymer processing due to their ability to self-assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is crucial for developing materials with specific functionalities and high stability, indicating that derivatives like this compound could have similar applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Remediation and Safety
Fluorinated compounds have been extensively studied for their environmental persistence and potential toxicity. Research into biodegradation pathways for fluorinated substances, including those with complex structures like this compound, is critical for understanding their environmental impact and for developing remediation strategies. Studies have shown that the trifluoromethoxy group, a feature of this compound, may offer a balance between beneficial chemical properties and environmental degradability, suggesting a pathway toward more environmentally benign fluorosurfactants (Frömel & Knepper, 2010).
Fluorocarbon Synthesis and Industrial Applications
The evolution of fluorocarbon synthesis, including the development of compounds with specific fluorine substitutions, has significant implications for industrial applications, ranging from refrigerants to solvents. The synthesis and study of small fluorocarbons have been crucial in meeting market demands while adhering to regulatory constraints. This area of research highlights the importance of compounds like this compound in developing new materials that are both effective and environmentally compliant (Sicard & Baker, 2020).
Green Chemistry and Aqueous Media Reactions
The advancement of fluoroalkylation reactions in aqueous media represents a shift towards more environmentally friendly chemical synthesis, reducing the reliance on hazardous solvents and conditions. This research underscores the potential for using fluorinated compounds, including those similar to this compound, in sustainable manufacturing processes. The ability to incorporate fluorine-containing functionalities into molecules in water or water-present environments opens new avenues for the synthesis of pharmaceuticals, agrochemicals, and functional materials, emphasizing the role of fluorine in enhancing the properties of these compounds (Song et al., 2018).
Safety and Hazards
特性
IUPAC Name |
1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMSLJKBPIQURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737395 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373864-66-4 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

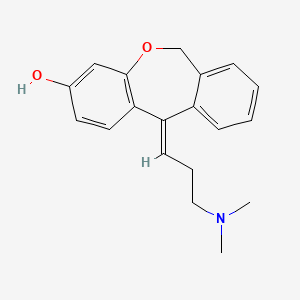
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
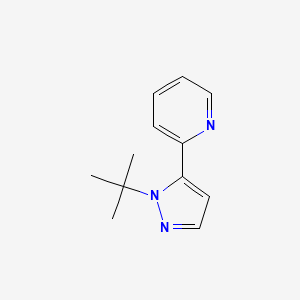
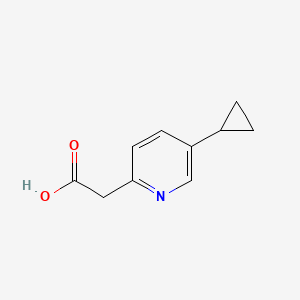

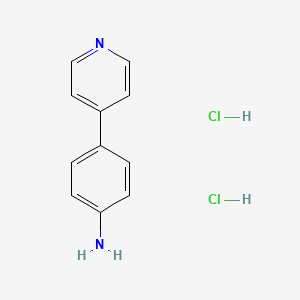

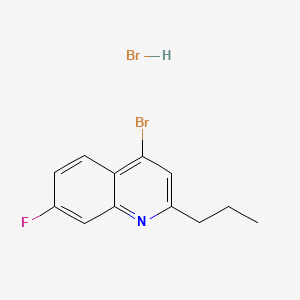

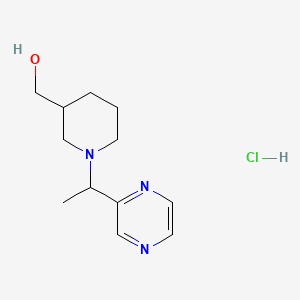

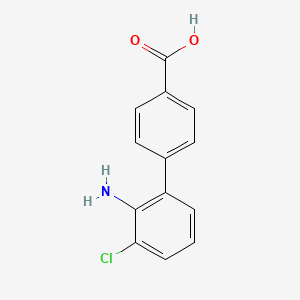

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)